molecular formula C18H24N2O2S B4621521 2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine

2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine

Cat. No. B4621521
M. Wt: 332.5 g/mol
InChI Key: YUOJAQKQVKIORQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions that introduce functional groups conducive to further chemical transformations. A relevant synthesis approach is the reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with nucleophiles, leading to pyrido[3,2-d]pyrimidine derivatives through either direct interaction or intermediary thiourethane formation. These methods yield tricyclic systems and derivatives by engaging pyrimidine analogs with various reactants, showcasing the versatility of pyrimidine chemistry (Urleb, Stanovnik, & Tislér, 1990).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often analyzed through crystallography and spectroscopic methods. For instance, the crystal structure of 2-acetyl-5-(3-methoxyphenyl)-3,7-dimethyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate reveals a flattened half-chair conformation of the pyrimidine ring, with weak C—H⋯S interactions linking molecules into chains, indicative of the subtle intermolecular forces that can influence the solid-state architecture of such compounds (Prasad et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, which are pivotal for synthesizing anticancer drug intermediates, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine. These reactions are essential for constructing complex molecules with potential pharmacological activities (Kou & Yang, 2022).

Scientific Research Applications

Overview of Pyrimidine Derivatives in Scientific Research

Pyrimidine derivatives, including 2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine, have been extensively researched for their diverse pharmacological activities. Notably, pyrimidines are core structures in both DNA and RNA, making their derivatives valuable in various scientific applications, particularly in the development of anticancer drugs. The anticancer potential of pyrimidines has been supported by numerous studies, illustrating their ability to interact with different enzymes, receptors, and targets, showcasing their versatility as future drug candidates (Kaur et al., 2014).

Pyrimidines in Enzyme Inhibition and Anti-inflammatory Research

The structure-activity relationship (SAR) of pyrimidine derivatives has been a focus in the design of enzyme inhibitors, particularly targeting uridine and thymidine phosphorylases. This research provides a foundation for developing new inhibitors, demonstrating the potential of pyrimidines in therapeutic applications beyond their traditional scope (Niedzwicki et al., 1983). Additionally, pyrimidine derivatives have shown significant anti-inflammatory effects, attributed to their inhibitory response against key inflammatory mediators, further emphasizing their potential in developing anti-inflammatory agents (Rashid et al., 2021).

Environmental and Biological Significance

Beyond pharmacological applications, pyrimidine derivatives play a role in environmental and biological contexts. For instance, ethyl tert-butyl ether (ETBE), a compound related to tert-butyl groups, demonstrates how such substances undergo biodegradation in soil and groundwater. This highlights the broader ecological impact and degradation pathways of chemically related compounds (Thornton et al., 2020). Additionally, pyrimidine-based optical sensors have been developed, showcasing the application of pyrimidines in detecting and monitoring environmental and biological analytes, further diversifying the utility of pyrimidine derivatives in scientific research (Jindal & Kaur, 2021).

properties

IUPAC Name

2-[2-[2-(2-tert-butylphenoxy)ethoxy]ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-18(2,3)15-7-4-5-8-16(15)22-12-11-21-13-14-23-17-19-9-6-10-20-17/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOJAQKQVKIORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCOCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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